molecular formula C14H15BrFN3O B2371978 2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1436209-58-3

2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No.: B2371978
CAS No.: 1436209-58-3
M. Wt: 340.196
InChI Key: CAGQHVDNJMYKJW-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide is an organic compound that belongs to the class of anilides. These compounds are characterized by the presence of an aniline group attached to an acetamide moiety. The compound’s structure includes a bromo and fluoro substituent on the aniline ring, a cyano group, and a cyclopropyl group attached to the acetamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves the following steps:

    Nitration and Halogenation: The starting material, aniline, undergoes nitration to introduce a nitro group, followed by halogenation to introduce the bromo and fluoro substituents.

    Reduction: The nitro group is reduced to an amino group.

    Acylation: The amino group is then acylated with an appropriate acyl chloride to form the acetamide.

    Cyclopropylation: The acetamide is further reacted with a cyclopropylating agent to introduce the cyclopropyl group.

    Cyanation: Finally, the cyano group is introduced through a cyanation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

    Oxidation: Products include nitroso and nitro derivatives.

    Reduction: Products include primary and secondary amines.

    Substitution: Products include substituted anilines with different functional groups replacing the bromo or fluoro substituents.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. The cyano and cyclopropyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-chloroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide
  • 2-(3-Bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylmethyl)acetamide

Uniqueness

  • Substituent Effects : The presence of both bromo and fluoro substituents provides unique electronic and steric properties.
  • Cyclopropyl Group : The cyclopropyl group enhances the compound’s stability and binding affinity.

Properties

IUPAC Name

2-(3-bromo-4-fluoroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrFN3O/c1-14(8-17,9-2-3-9)19-13(20)7-18-10-4-5-12(16)11(15)6-10/h4-6,9,18H,2-3,7H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGQHVDNJMYKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CNC2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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